molecular formula C21H24N2O3 B267643 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267643
M. Wt: 352.4 g/mol
InChI Key: QVUPRRNOOZNPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as PPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPB is a small molecule that can selectively inhibit the activity of the protein kinase CK2, which plays a role in various cellular processes. In

Mechanism of Action

The mechanism of action of 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the selective inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates various target proteins, leading to changes in their activity. 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide binds to the ATP-binding site of CK2, preventing the binding of ATP and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide are related to its inhibition of CK2 activity. Inhibition of CK2 has been shown to affect various cellular processes, including cell proliferation, apoptosis, and DNA repair. 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, possibly due to its inhibition of CK2 activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its selectivity for CK2 inhibition. This allows researchers to study the role of CK2 in various cellular processes without affecting other kinases. However, one limitation of using 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects, as it may bind to other proteins besides CK2.

Future Directions

There are several future directions for the use of 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in scientific research. One direction is the study of the role of CK2 in cancer, as CK2 has been shown to be overexpressed in various cancers. 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may be a valuable tool for studying the effects of CK2 inhibition on cancer cell growth and survival. Another direction is the development of more selective CK2 inhibitors, which may have fewer off-target effects than 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Finally, the use of 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other drugs may have synergistic effects in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzamide with propyl bromide to form 4-propoxybenzamide. This intermediate is then reacted with pyrrolidine and di-tert-butyl dicarbonate to form 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used in various scientific research applications, particularly in the study of CK2 and its role in cellular processes. CK2 is a protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. 4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to selectively inhibit the activity of CK2, making it a valuable tool for studying the role of CK2 in these processes.

properties

Product Name

4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-propoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-2-15-26-19-11-7-16(8-12-19)20(24)22-18-9-5-17(6-10-18)21(25)23-13-3-4-14-23/h5-12H,2-4,13-15H2,1H3,(H,22,24)

InChI Key

QVUPRRNOOZNPLX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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